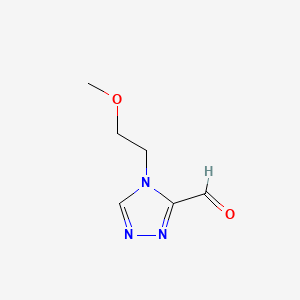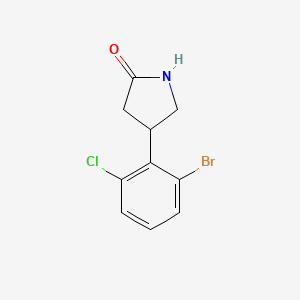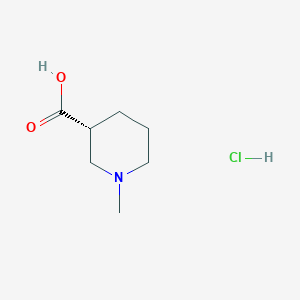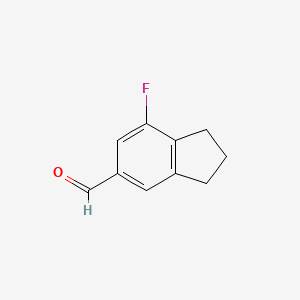
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is a chemical compound with the molecular formula C10H9FO. It is a fluorinated derivative of indene, featuring a fluoro group at the 7th position and an aldehyde group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the fluorination of 2,3-dihydro-1H-indene-5-carbaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .
Análisis De Reacciones Químicas
Types of Reactions
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 7-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 7-fluoro-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: It serves as a building block for the development of fluorinated bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the fluoro group, making it less reactive in certain chemical reactions.
7-chloro-2,3-dihydro-1H-indene-5-carbaldehyde: Contains a chloro group instead of a fluoro group, resulting in different reactivity and properties.
Uniqueness
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties. The fluoro group enhances the compound’s stability, reactivity, and potential for forming specific interactions with biological targets .
Propiedades
Fórmula molecular |
C10H9FO |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-10-5-7(6-12)4-8-2-1-3-9(8)10/h4-6H,1-3H2 |
Clave InChI |
CVWSVWXHZQHESB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=CC(=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
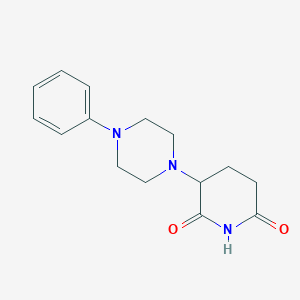
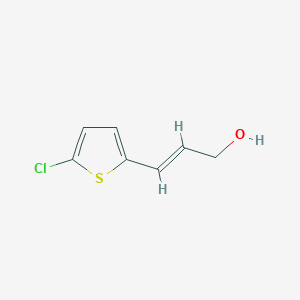
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
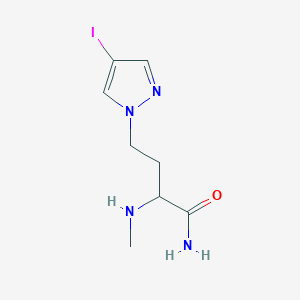
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
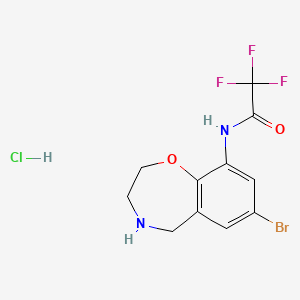
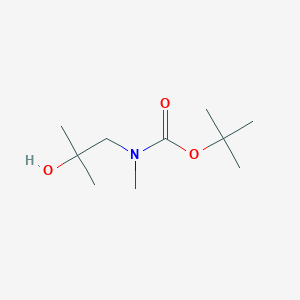
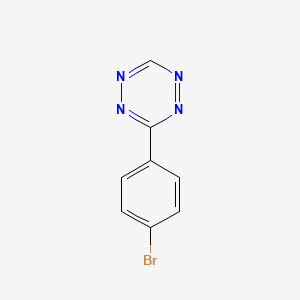
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
